molecular formula C24H17ClFNO4S B2942553 (6-Chloro-4-((4-fluorophenyl)sulfonyl)quinolin-3-yl)(4-ethoxyphenyl)methanone CAS No. 872200-33-4

(6-Chloro-4-((4-fluorophenyl)sulfonyl)quinolin-3-yl)(4-ethoxyphenyl)methanone

Cat. No. B2942553
CAS RN: 872200-33-4
M. Wt: 469.91
InChI Key: VLEUECBLZAPGBO-UHFFFAOYSA-N
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Description

Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . Chloro(4-fluorophenyl)sulfone is a compound with the molecular formula C6H4ClFO2S .


Synthesis Analysis

Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The synthesis of quinoline derivatives often involves chemical modification of the quinoline nucleus .


Molecular Structure Analysis

The molecular structure of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .


Chemical Reactions Analysis

Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, chloro(4-fluorophenyl)sulfone has a molecular formula of C6H4ClFO2S, an average mass of 194.611 Da, and a monoisotopic mass of 193.960449 Da .

Scientific Research Applications

Chemical Synthesis

This compound, with its complex structure, could be used in various chemical synthesis processes . The presence of multiple functional groups such as the sulfonyl and ketone groups, along with the quinoline and phenyl rings, provides numerous points of reactivity. This makes it a versatile building block in the synthesis of a wide range of organic compounds .

Catalyst in Protodeboronation

The sulfonyl group in this compound is similar to that in chloro(4-fluorophenyl)sulfone, which has been used as a catalyst in the protodeboronation of pinacol boronic esters . This process is a key step in the formal anti-Markovnikov hydromethylation of alkenes .

Inhibitor of Tumor Necrosis Factor Alpha (TNFα)

The compound could potentially be used as an inhibitor of tumor necrosis factor alpha (TNFα), a cell signaling protein involved in systemic inflammation . TNFα is a target of many drugs used to treat autoimmune diseases, so this compound could have potential applications in pharmaceutical research .

Antimicrobial Potential

Similar compounds have shown good antimicrobial potential . Therefore, this compound could potentially be used in the development of new antimicrobial agents .

Drug Design

The compound’s complex structure and potential biological activity make it a good candidate for drug design . Structure-based drug design techniques could be used to optimize its properties and increase its effectiveness .

Research into New Synthetic Methods

The compound’s complex structure could make it a useful tool in research into new synthetic methods . For example, researchers could use it to test new reactions or to develop new synthetic routes to complex molecules .

Mechanism of Action

Quinolines exhibit important biological activities, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects .

Future Directions

The future directions in the research and application of quinoline derivatives and similar compounds involve the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name

[6-chloro-4-(4-fluorophenyl)sulfonylquinolin-3-yl]-(4-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClFNO4S/c1-2-31-18-8-3-15(4-9-18)23(28)21-14-27-22-12-5-16(25)13-20(22)24(21)32(29,30)19-10-6-17(26)7-11-19/h3-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLEUECBLZAPGBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Chloro-4-((4-fluorophenyl)sulfonyl)quinolin-3-yl)(4-ethoxyphenyl)methanone

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